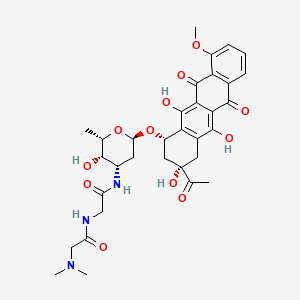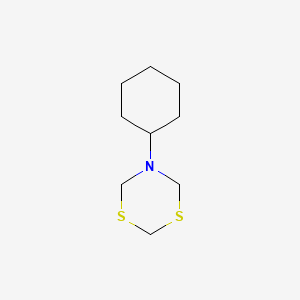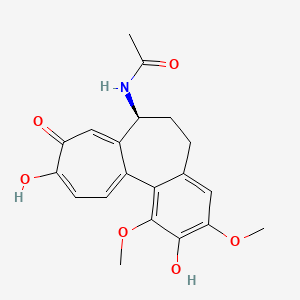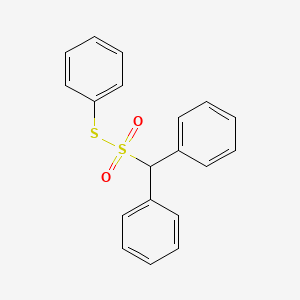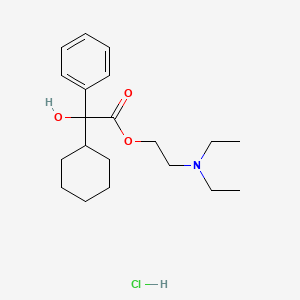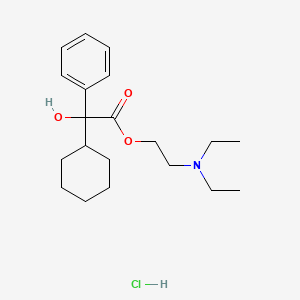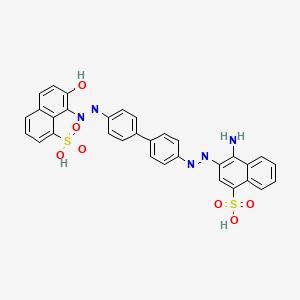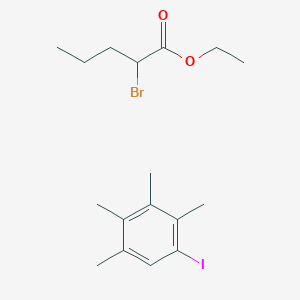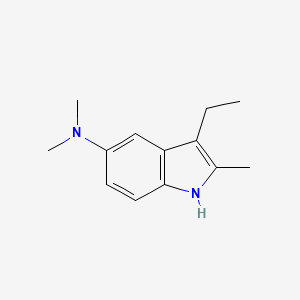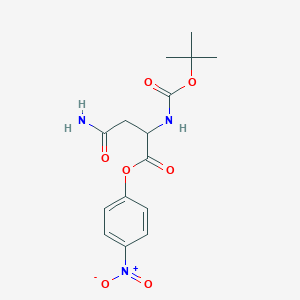![molecular formula C8H7N4O2+ B12812319 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)
4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a cinnoline ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid with sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where functional groups on the cinnoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as antimicrobial and anticancer treatments.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide: This compound shares a similar core structure but with a phenyl group attached, which can alter its reactivity and applications.
1,2,5-Oxadiazolo[3,4-b]pyrazine derivatives: These compounds have a similar oxadiazole ring but differ in the fused ring system, leading to different properties and applications.
Uniqueness
4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide is unique due to its specific ring fusion and electronic properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new materials and therapeutic agents.
Properties
Molecular Formula |
C8H7N4O2+ |
|---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide |
InChI |
InChI=1S/C8H7N4O2/c13-12-7-2-1-6-5(3-4-9-10-6)8(7)11-14-12/h3-4,11H,1-2H2/q+1 |
InChI Key |
VZYFNVVYGDZFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1N=NC=C3)NO[N+]2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


